molecular formula C12H10BrF5N2 B13231014 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13231014
M. Wt: 357.12 g/mol
InChI Key: QJUOOWJDEHPWGV-UHFFFAOYSA-N
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Description

2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a synthetic compound with the molecular formula C12H10BrF5N2 and a molecular weight of 357.12 g/mol . This compound is characterized by the presence of bromodifluoromethyl and trifluoromethyl groups attached to an indole ring, making it a unique and interesting molecule for various scientific research applications.

Chemical Reactions Analysis

2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromodifluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar compounds to 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine include:

The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrF5N2

Molecular Weight

357.12 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H10BrF5N2/c13-11(14,15)10-7(4-5-19)6-2-1-3-8(9(6)20-10)12(16,17)18/h1-3,20H,4-5,19H2

InChI Key

QJUOOWJDEHPWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2CCN)C(F)(F)Br

Origin of Product

United States

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